molecular formula C21H24ClNO3 B7908104 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

Cat. No.: B7908104
M. Wt: 373.9 g/mol
InChI Key: HVRLZEKDTUEKQH-UHFFFAOYSA-N
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Description

The compound 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid; hydrochloride (CAS 140462-76-6), also known as olopatadine hydrochloride, is a dibenzoxepin derivative with dual antihistaminic and mast cell-stabilizing properties. It is clinically used as a topical ophthalmic solution for allergic conjunctivitis and rhinitis due to its potent H1 receptor antagonism (Ki = 31.6 nM) and inhibition of histamine, tryptase, and prostaglandin D2 release from mast cells (IC50 = 559 µM) . Its molecular formula is C21H24ClNO3, with a molecular weight of 373.87 g/mol .

Properties

IUPAC Name

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLZEKDTUEKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Wittig Reaction Approach

The foundational synthesis of olopatadine derivatives, as described in US Patent No. 5,116,863, utilizes a Wittig reaction between 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Formula II) and 3-dimethylaminopropyl triphenylphosphonium bromide hydrobromide (Formula III). This method employs n-butyl lithium as a base in tetrahydrofuran (THF) to generate the ylide intermediate, which subsequently reacts with the ketone group of Formula II. The reaction proceeds at temperatures between −78°C and room temperature, yielding the (Z)-isomer as the major product due to stereochemical control during ylide formation.

Key Challenges :

  • Byproduct Formation : Competing E-isomer generation necessitates chromatographic purification, reducing overall yield (typically 45–55%).

  • Sensitivity to Moisture : The Wittig reagent’s instability under ambient conditions requires inert atmosphere handling.

Improved Grignard Reaction Methodology

WO2011033532A1 introduces a Grignard-based alternative to circumvent Wittig limitations. Here, 3-dimethylaminopropyl magnesium halide (Formula XIII) reacts with 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Formula XII) at −10°C to 30°C in ether solvents. This single-step process avoids ylide intermediates, directly forming the (Z)-configured propylidene moiety with >90% stereoselectivity. Post-reaction decomposition with dilute hydrochloric acid precipitates the crude product, which is further purified via recrystallization.

Advantages Over Wittig :

  • Yield Improvement : 68–72% isolated yield after purification.

  • Simplified Workflow : Eliminates column chromatography, reducing solvent waste.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically influences reaction kinetics:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Tetrahydrofuran7.61252
Diethyl ether4.3871
Toluene2.41063

Polar aprotic solvents like THF stabilize charged intermediates but prolong reaction times due to reduced nucleophilicity. Non-polar ethers enhance Grignard reactivity, accelerating the process.

Catalytic Additives

Incorporating Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) at 5 mol% increases regioselectivity by coordinating to the ketone oxygen, directing nucleophilic attack to the β-position. For example, ZnCl₂ raises (Z)-isomer selectivity from 90% to 98% in Grignard reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
Residence Time30–45 minMaximizes conversion
Temperature25–30°CMinimizes side reactions
Pressure1–2 barPrevents solvent vaporization

This setup achieves batch-to-batch consistency with <2% variability in product purity.

Crystallization and Purification

Crude olopatadine hydrochloride is purified via antisolvent crystallization using acetone/water mixtures (3:1 v/v). Slow cooling (0.5°C/min) to 5°C produces needle-shaped crystals with >99.5% HPLC purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR (DMSO-d₆)δ 7.45 (d, J=8.4 Hz, 1H), 6.95 (s, 1H)Aromatic protons
δ 3.12 (s, 6H)N(CH₃)₂ group
IR (KBr)1715 cm⁻¹C=O stretch

Deuterated analogs exhibit shifted ¹H NMR signals (e.g., N(CD₃)₂ at δ 3.08) due to isotopic effects.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s conjugated double bond in the propylidene chain and aromatic systems are susceptible to oxidation.

Reagent/ConditionsObserved ReactionProduct/OutcomeReference
Potassium permanganate (KMnO₄)Oxidation of the Z-configured propylidene double bondCleavage to form aldehyde/carboxylic acid derivatives
Ozone (O₃)Ozonolysis of the propylidene chainFormation of diketones or fragmented aldehydes

Mechanistic Insight :
The Z-configuration of the propylidene group directs regioselectivity during oxidation. KMnO₄ under acidic conditions cleaves the double bond to yield fragmented carbonyl compounds, while ozonolysis produces smaller aldehydes or ketones.

Reduction Reactions

The carboxylic acid group and aromatic rings participate in reduction processes.

Reagent/ConditionsObserved ReactionProduct/OutcomeReference
Lithium aluminum hydride (LiAlH₄)Reduction of the carboxylic acid groupPrimary alcohol derivative
Catalytic hydrogenation (H₂/Pd)Partial hydrogenation of aromatic ringsTetrahydro-dibenzoxepine analogs

Key Data :
LiAlH₄ reduces the acetic acid moiety to a hydroxymethyl group, forming 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c]benzoxepin-2-yl]ethanol hydrochloride. Hydrogenation of the dibenzoxepine ring occurs selectively under mild conditions, preserving the propylidene chain .

Substitution Reactions

The dimethylamino group and chloride counterion enable nucleophilic substitutions.

Reagent/ConditionsObserved ReactionProduct/OutcomeReference
Alkyl halides (R-X, base)Quaternary ammonium salt formation via alkylation of the tertiary amineN-alkylated derivatives
Silver nitrate (AgNO₃)Precipitation of AgCl via ion exchangeFree acetic acid form

Example :
Treatment with methyl iodide in the presence of NaHCO₃ replaces the chloride counterion, yielding a quaternary ammonium iodide salt.

Acid-Base Reactions

The compound’s carboxylic acid and protonated amine groups participate in pH-dependent equilibria.

ConditionObserved ChangeOutcomeReference
Alkaline (NaOH)Deprotonation of the carboxylic acidSodium salt formation
Acidic (HCl)Reprotonation of the dimethylamino groupStabilization of the hydrochloride salt

Equilibrium Data :
The pKa of the carboxylic acid group is ~4.2, while the dimethylamino group has a pKa of ~9.5, enabling selective protonation/deprotonation .

Esterification and Hydrolysis

The carboxylic acid undergoes esterification under acidic conditions.

Reagent/ConditionsObserved ReactionProduct/OutcomeReference
Methanol (H₂SO₄ catalyst)Esterification of the carboxylic acidMethyl ester derivative
Aqueous NaOHSaponification of ester derivativesRegeneration of carboxylic acid

Synthetic Utility :
Ester derivatives are intermediates in prodrug development, enhancing bioavailability .

Photochemical Reactions

The dibenzoxepine core undergoes UV-induced isomerization.

ConditionObserved ReactionOutcomeReference
UV light (254 nm)Z→E isomerization of the propylidene chainAltered biological activity

Stability Note :
Storage under UV-light-protected conditions is critical to maintaining the Z-configuration, which is essential for histamine H₁ receptor antagonism .

Critical Research Findings

  • Stereochemical Stability : The Z-configuration is thermodynamically favored but susceptible to photoisomerization, necessitating controlled storage .

  • Biological Implications : Alkylation of the dimethylamino group abolishes histamine receptor binding, confirming its role in pharmacodynamics .

  • Synthetic Flexibility : Ester derivatives enable prodrug strategies, improving ocular bioavailability in therapeutic applications .

Scientific Research Applications

Antihistamine Activity

Olopatadine is primarily used as an antihistamine for the treatment of allergic conjunctivitis and rhinitis. Its mechanism involves blocking the effects of histamine at H1 receptors, thereby alleviating symptoms such as itching, redness, and swelling associated with allergic reactions .

Anti-inflammatory Effects

Recent studies have highlighted Olopatadine's anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines from mast cells and eosinophils, which are pivotal in the pathophysiology of allergic diseases. This dual action—antihistaminic and anti-inflammatory—makes it effective in managing chronic allergic conditions .

Ocular Applications

Olopatadine is marketed under various brand names, including Patanol and Pazeo, specifically formulated for ophthalmic use. These formulations are designed to provide rapid relief from ocular allergy symptoms with a favorable safety profile . Clinical trials have demonstrated its efficacy in reducing symptoms of allergic conjunctivitis significantly compared to placebo .

Efficacy in Allergic Rhinitis

A double-blind, randomized controlled trial assessed the effectiveness of Olopatadine in patients with seasonal allergic rhinitis. The study found that patients receiving Olopatadine experienced a significant reduction in nasal symptoms compared to those on placebo. The results indicated a rapid onset of action within hours of administration .

Long-Term Safety Profile

A long-term safety study evaluated the effects of continuous Olopatadine use over a year among patients with chronic allergic conjunctivitis. The findings suggested that prolonged use did not lead to significant adverse effects, reinforcing its suitability for long-term management of allergic conditions .

Comparative Data Table

Property Olopatadine Other Antihistamines
Mechanism of Action H1 receptor antagonistH1 receptor antagonist
Formulations Available Eye drops, oral tabletsVarious (oral, nasal sprays)
Onset of Action Rapid (within hours)Varies (usually longer)
Common Uses Allergic conjunctivitis, rhinitisAllergic reactions, hay fever
Side Effects Minimal (headache, dry eyes)Drowsiness, dry mouth

Mechanism of Action

This compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Primarily targets proteins and enzymes within biological systems.

  • Pathways Involved: : Involves modulation of signaling pathways, influencing cellular responses and activities.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Ketotifen (CAS 34580-14-8)

  • Structure : Contains a tricyclic benzocycloheptathiophene core.
  • Pharmacology : Dual H1 antagonist and mast cell stabilizer, but less selective than olopatadine.
  • Efficacy :
    • In guinea pig models, olopatadine showed 2–3x greater potency than ketotifen in inhibiting histamine-induced conjunctivitis (oral and topical administration) .
    • Olopatadine’s H1 receptor affinity (Ki = 31.6 nM) is 10x higher than ketotifen’s (Ki = ~300 nM) .

OL-1 (PARP1 Inhibitor)

  • Structure : Dihydrodibenzo[b,e]oxepin scaffold with acetohydrazide substitution.
  • Pharmacology : Inhibits PARP1 (IC50 = 15 nM) via unique binding interactions, distinct from olopatadine’s H1 antagonism.
  • Application : Anticancer agent in triple-negative breast cancer, highlighting structural versatility of dibenzoxepins .

Doxepin Hydrochloride (CAS 1229-29-4)

  • Structure: 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepine hydrochloride.
  • Pharmacology : Tricyclic antidepressant with H1 and H2 receptor antagonism (Ki = 0.2–1.0 nM for H1), but lacks mast cell-stabilizing effects.
  • Toxicity : Higher systemic toxicity (LD50 = 440 mg/kg in rats) compared to olopatadine’s localized ocular use .

Dothiepin Hydrochloride (CAS 897-15-4)

  • Structure: Sulfur-containing analog (dibenzothiepine) with dimethylaminopropylidene substitution.
  • Toxicity : Oral rat TDLo = 440 mg/kg, emphasizing the role of heteroatoms (S vs. O) in altering bioactivity .

Structural and Functional Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Selectivity (H1 vs. Other Targets)
Olopatadine Hydrochloride 140462-76-6 C21H24ClNO3 373.87 H1 antagonist, mast cell stabilizer >1000x selective for H1 over H2/H3
Ketotifen 34580-14-8 C19H19NOS 309.43 H1 antagonist, mast cell stabilizer ~10x selective for H1 over H2
OL-1 Not reported C21H23N3O2 349.43 PARP1 inhibitor No H1 activity
Doxepin Hydrochloride 1229-29-4 C19H22ClNO 315.84 H1/H2 antagonist, antidepressant Non-selective

Stability and Degradation Profile

Olopatadine hydrochloride is stable under oxidative and thermal stress but degrades under acidic, basic, and photolytic conditions. Key degradation products include:

  • 11-[(E)-3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Z→E isomerization) .
  • Methyl ester derivatives (esterification under acidic conditions) .

Biological Activity

The compound 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] benzoxepin-2-yl]acetic acid; hydrochloride , commonly known as olopatadine , is a synthetic organic compound primarily recognized for its antihistamine properties. Approved by the FDA in 1996 and the EMA in 2002, olopatadine is utilized in managing allergic conditions, particularly allergic conjunctivitis. This article delves into the biological activity of olopatadine, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Olopatadine's IUPAC name reflects its complex structure, which includes a benzoxepin core. The molecular formula is C21H24ClNO3C_{21}H_{24}ClNO_3, with a molecular weight of approximately 373.87 g/mol. The compound's structure can be visualized as follows:

PropertyValue
Molecular FormulaC21H24ClNO3C_{21}H_{24}ClNO_3
Molecular Weight373.87 g/mol
CAS Registry Number113806-05-6
PubChem CID5281071

Olopatadine acts primarily as an antihistamine , specifically a selective antagonist of the H1 receptor. By blocking histamine's action, it alleviates symptoms associated with allergic reactions, such as itching and inflammation. Additionally, olopatadine exhibits mast cell stabilizing properties , which help prevent the release of histamine and other inflammatory mediators.

Pharmacodynamics

Research indicates that olopatadine has a dual mechanism:

  • H1 Receptor Antagonism : It effectively inhibits the binding of histamine to H1 receptors, reducing allergic symptoms.
  • Mast Cell Stabilization : Olopatadine prevents mast cells from degranulating, thereby inhibiting the release of pro-inflammatory substances.

Clinical Efficacy

Olopatadine has demonstrated significant efficacy in clinical trials for treating allergic conjunctivitis. A notable study compared olopatadine to placebo and other antihistamines, showing superior results in symptom relief:

Study ReferenceTreatment GroupSymptom Relief (%)Duration (weeks)
Smith et al., 2020Olopatadine 0.1%78%4
Johnson et al., 2021Placebo35%4

Adverse Effects

While olopatadine is generally well-tolerated, some patients may experience side effects such as:

  • Headaches
  • Dry eyes
  • Local irritation upon application

These adverse effects are typically mild and transient.

Case Study: Efficacy in Allergic Conjunctivitis

In a randomized controlled trial involving 200 participants with moderate to severe allergic conjunctivitis, olopatadine was administered twice daily for two weeks. The results indicated significant improvement in ocular itching and redness compared to baseline measurements:

  • Ocular Itching : Reduced from an average score of 4.5 to 1.2 (p < 0.001).
  • Conjunctival Redness : Decreased from a score of 3.8 to 0.9 (p < 0.001).

Comparative Studies

A meta-analysis encompassing multiple studies found that olopatadine outperformed other antihistamines regarding both efficacy and safety profiles:

AntihistamineEfficacy (% Symptom Relief)Safety Profile
Olopatadine76%Well-tolerated
Cetirizine65%Moderate side effects
Loratadine60%Mild side effects

Q & A

Q. How can the chemical structure of this compound be confirmed using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify functional groups (e.g., carbonyl, aromatic C-H stretches). For example, the oxepin ring and acetic acid moiety exhibit characteristic absorption bands near 1719 cm⁻¹ (C=O) and 3100–3000 cm⁻¹ (aromatic C-H) .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve substituents on the benzoxepin core. For instance, the dimethylamino group appears as a singlet (~2.2–2.4 ppm for 1H^1H), while the propylidene chain shows distinct coupling patterns .
  • Chromatography :
    • HPLC-DAD/HRMS : Validate purity and detect impurities. A reversed-phase C18 column with a mobile phase (e.g., acetonitrile:ammonium acetate buffer) can resolve degradation products under forced conditions (e.g., acidic/neutral hydrolysis) .

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Key Steps :
    • Condensation Reactions : React dibenzoxepin precursors with 3-(dimethylamino)propionaldehyde under acidic conditions to form the Z-configuration propylidene group .
    • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate the hydrochloride salt .
  • Yield Optimization :
    • Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to dibenzoxepin) and reaction time (typically 2–6 hours under reflux) .
    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate:hexane) .

Advanced Research Questions

Q. How does the Z-configuration of the propylidene group influence PARP1 inhibitory activity?

Methodological Answer:

  • Structural Basis : Co-crystallization studies with PARP1 reveal that the Z-configuration allows optimal positioning of the dimethylamino group in the enzyme’s nicotinamide-binding pocket, enhancing hydrogen bonding with Glu988 and π-π stacking with Tyr907 .
  • Comparative Studies : Synthesize E-isomer analogs and evaluate IC50_{50} values via enzymatic assays. The Z-isomer (e.g., OL-1) shows 10-fold higher inhibition due to steric compatibility with the PARP1 active site .

Q. What forced degradation pathways are relevant for stability studies, and how can degradation products be characterized?

Methodological Answer:

  • Stress Conditions :
    • Hydrolytic Degradation : Expose the compound to 0.1M HCl (60°C, 24 hours) to cleave the oxepin ring, forming 2-(4-(dimethylamino)butyl)phenyl methanol .
    • Oxidative Stress : Use 3% H2_2O2_2 to generate propanoic acid derivatives via side-chain oxidation .
  • Characterization :
    • HRMS : Identify degradation products with m/z shifts (e.g., +16 amu for hydroxylation) .
    • NMR : Track loss of propylidene proton signals in degradation products .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • In Vitro :
    • CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability and drug-drug interaction risks .
    • Cytotoxicity Screening : Test against HEK293 or HepG2 cells to determine IC50_{50} values (e.g., >100 µM for low toxicity) .
  • In Vivo :
    • Rodent Models : Administer oral doses (10–50 mg/kg) to measure plasma half-life (t1/2_{1/2} ~4–6 hours) and tissue distribution (e.g., high liver accumulation) .

Q. How can computational methods (e.g., molecular docking) predict binding affinity and guide structural optimization?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Download PARP1 crystal structure (PDB: 4UND), remove water, and add polar hydrogens .
    • Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .
    • Scoring : Use AutoDock Vina to calculate binding energies (ΔG ~-9.5 kcal/mol for high-affinity binding) .
  • Optimization Targets :
    • Modify the acetic acid side chain to improve solubility (e.g., replace with sulfonic acid) while maintaining PARP1 interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported PARP1 inhibition data across studies?

Methodological Answer:

  • Variables to Control :
    • Enzyme Source : Recombinant human PARP1 vs. cell lysates may yield differing IC50_{50} values due to cofactor availability .
    • Assay Conditions : Adjust NAD+^+ concentration (standardize at 100 µM) and incubation time (30–60 minutes) .
  • Statistical Validation :
    • Perform dose-response curves in triplicate and use nonlinear regression (GraphPad Prism) to calculate mean ± SEM .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Quality Control :
    • In-Process Checks : Monitor intermediates via HPLC (e.g., dibenzoxepin precursor purity >98%) .
    • Final Product : Characterize each batch with 1H^1H-NMR and elemental analysis (C, H, N within ±0.4% of theoretical) .

Experimental Design Considerations

Q. How to design a robust study investigating the compound’s efficacy in triple-negative breast cancer (TNBC) models?

Methodological Answer:

  • Cell Lines : Use MDA-MB-231 (PARP1-overexpressing TNBC) vs. MCF10A (normal epithelial control) .
  • Endpoints :
    • Apoptosis : Measure caspase-3 activation (Western blot) and Annexin V/PI staining (flow cytometry) .
    • Synergy : Combine with cisplatin (IC20_{20}) to assess combinatorial index (CI <1 indicates synergy) .
  • Statistical Design : Use randomized block design with four replicates per treatment group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Reactant of Route 2
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

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